

Application Note: Analysis of Allyl Cyclohexyloxyacetate using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Allyl cyclohexyloxyacetate*

Cat. No.: *B1266723*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the identification and quantification of **Allyl cyclohexyloxyacetate** using Gas Chromatography-Mass Spectrometry (GC-MS). This methodology is relevant for quality control in the fragrance industry and for purity assessment in chemical synthesis.

Introduction

Allyl cyclohexyloxyacetate is a synthetic fragrance ingredient with a fruity, green, and herbal aroma, often used in perfumes, toiletries, and household products.[1][2] Its chemical formula is $C_{11}H_{18}O_3$ and it has a molecular weight of 198.26 g/mol.[1][3] Accurate and sensitive analytical methods are essential for its quantification in various matrices and for ensuring product quality and consistency. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal technique for this purpose, offering high separation efficiency and definitive identification.[4][5] This application note outlines a complete workflow, from sample preparation to data analysis, for the GC-MS analysis of **Allyl cyclohexyloxyacetate**.

Experimental Protocols

A detailed methodology for the analysis of **Allyl cyclohexyloxyacetate** is presented below. This includes sample preparation, instrument parameters, and data analysis procedures.

2.1. Sample Preparation

The sample preparation protocol is critical for achieving accurate and reproducible results. As **Allyl cyclohexyloxyacetate** is a liquid soluble in organic solvents, a straightforward dilution is typically sufficient.[\[2\]](#)

- Reagents and Materials:
 - **Allyl cyclohexyloxyacetate** standard ($\geq 98\%$ purity)
 - Hexane or Dichloromethane (GC grade)
 - 1.5 mL glass GC autosampler vials with caps[\[6\]](#)
 - Micropipettes
- Procedure for Standard Solutions:
 - Prepare a stock solution of **Allyl cyclohexyloxyacetate** at a concentration of 1 mg/mL in hexane.
 - Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 1 $\mu\text{g/mL}$ to 100 $\mu\text{g/mL}$.
 - Transfer the standard solutions to GC vials for analysis.
- Procedure for Unknown Samples:
 - Accurately weigh the sample containing **Allyl cyclohexyloxyacetate**.
 - Dissolve the sample in a known volume of hexane to achieve an estimated concentration within the calibration range.
 - If the sample contains solid particles, centrifuge or filter it through a 0.22 μm filter to prevent blockage of the GC inlet.[\[7\]](#)
 - Transfer the final solution to a GC vial.

2.2. GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis. These may be optimized based on the specific instrument and column used.

Parameter	Setting
Gas Chromatograph	
Column	DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature	250 °C
Injection Mode	Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume	1 µL
Carrier Gas	Helium (99.999% purity)
Flow Rate	1.0 mL/min (constant flow)
Oven Temperature Program	Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer	
Ion Source	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Mass Scan Range	40-350 amu
Solvent Delay	3 minutes

Data Presentation and Analysis

3.1. Identification

The identification of **Allyl cyclohexyloxyacetate** is confirmed by comparing the retention time and the mass spectrum of the analyte in the sample with that of a pure standard. The mass spectrum should exhibit characteristic fragment ions.

3.2. Quantification

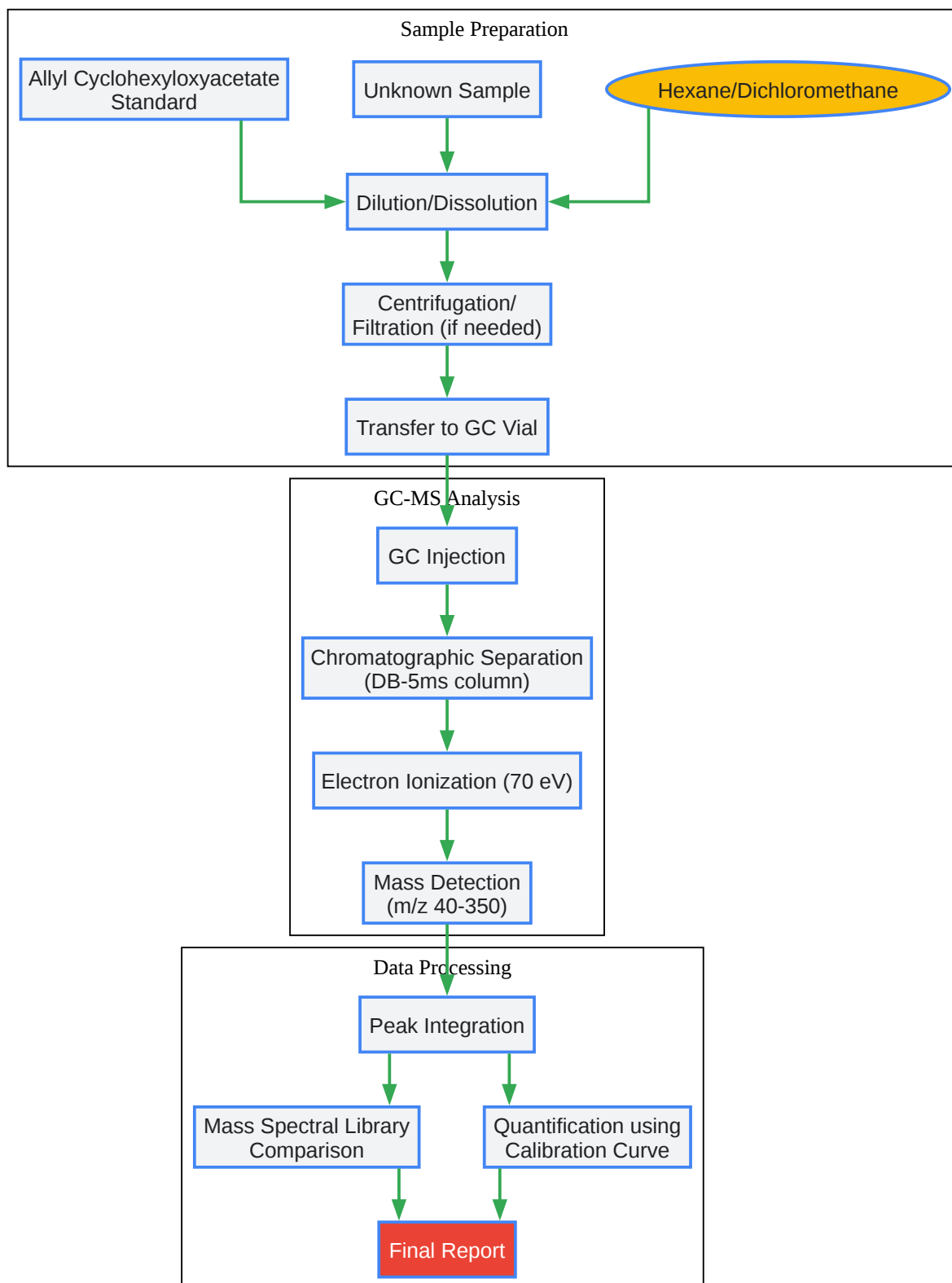
For quantitative analysis, a calibration curve is constructed by plotting the peak area of the target ion against the concentration of the prepared standard solutions. The concentration of **Allyl cyclohexyloxyacetate** in unknown samples is then determined from this calibration curve.

Table 1: Quantitative Data for **Allyl Cyclohexyloxyacetate** Analysis

Parameter	Result
Retention Time (min)	~15.5
Target Ion (m/z)	To be determined from the mass spectrum of the standard
Qualifier Ions (m/z)	To be determined from the mass spectrum of the standard
Linearity Range (µg/mL)	1 - 100
Correlation Coefficient (r ²)	> 0.995
Limit of Detection (LOD) (µg/mL)	To be determined experimentally
Limit of Quantification (LOQ) (µg/mL)	To be determined experimentally

Workflow Diagram

The following diagram illustrates the complete experimental workflow for the GC-MS analysis of **Allyl cyclohexyloxyacetate**.



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Caption: Workflow for GC-MS analysis of **Allyl cyclohexyloxyacetate**.

Conclusion

The GC-MS method described in this application note provides a reliable and robust approach for the identification and quantification of **Allyl cyclohexyloxyacetate**. The detailed protocol for sample preparation and instrumental analysis ensures high sensitivity and accuracy, making it suitable for routine quality control and research applications in the fragrance and chemical industries.

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